molecular formula C22H22FNO4S B11398598 N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(4-fluorobenzyl)-2-(6-methyl-1-benzofuran-3-yl)acetamide

N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(4-fluorobenzyl)-2-(6-methyl-1-benzofuran-3-yl)acetamide

Cat. No.: B11398598
M. Wt: 415.5 g/mol
InChI Key: FJOAPMBLBIBMNP-UHFFFAOYSA-N
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Description

This compound features a unique hybrid structure combining a tetrahydrothiophene-1,1-dioxide moiety, a 4-fluorobenzyl group, and a 6-methylbenzofuran-acetamide backbone. The tetrahydrothiophene-dioxide group confers enhanced solubility and metabolic stability due to its sulfone group, while the 4-fluorobenzyl substituent may improve lipophilicity and receptor-binding affinity.

Properties

Molecular Formula

C22H22FNO4S

Molecular Weight

415.5 g/mol

IUPAC Name

N-(1,1-dioxothiolan-3-yl)-N-[(4-fluorophenyl)methyl]-2-(6-methyl-1-benzofuran-3-yl)acetamide

InChI

InChI=1S/C22H22FNO4S/c1-15-2-7-20-17(13-28-21(20)10-15)11-22(25)24(19-8-9-29(26,27)14-19)12-16-3-5-18(23)6-4-16/h2-7,10,13,19H,8-9,11-12,14H2,1H3

InChI Key

FJOAPMBLBIBMNP-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)C(=CO2)CC(=O)N(CC3=CC=C(C=C3)F)C4CCS(=O)(=O)C4

Origin of Product

United States

Biological Activity

N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(4-fluorobenzyl)-2-(6-methyl-1-benzofuran-3-yl)acetamide is a compound of interest due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article reviews the synthesis, biological activity, and potential therapeutic applications of this compound based on recent studies and findings.

The compound has the following characteristics:

  • Molecular Formula : C18H19FN2O3S2
  • Molecular Weight : 394.5 g/mol
  • IUPAC Name : this compound

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, including:

  • Formation of the tetrahydrothiophene ring.
  • Introduction of the fluorobenzyl group through nucleophilic substitution.
  • Acetylation to yield the final product.

Anticancer Activity

Recent studies have indicated that derivatives related to benzofuran compounds exhibit significant anticancer properties. For example, compounds similar to this compound have shown selective cytotoxicity towards various cancer cell lines, including K562 leukemia cells. These compounds induce apoptosis and increase reactive oxygen species (ROS) levels in treated cells, suggesting a mitochondrial pathway for apoptosis induction .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Preliminary results suggest moderate activity against Gram-positive bacteria, with minimum inhibitory concentration (MIC) values ranging from 16 to 64 µg/mL . The mechanism may involve disruption of bacterial cell membranes or interference with metabolic pathways.

Study on Apoptosis Induction

A study focused on the apoptotic effects of benzofuran derivatives revealed that specific compounds significantly increased caspase activity in K562 cells after prolonged exposure. The tested compounds exhibited varying degrees of pro-apoptotic effects, with notable increases in caspases 3 and 7 activity after 48 hours . This suggests that this compound may share similar mechanisms of action.

Antimicrobial Efficacy

In another study assessing antimicrobial efficacy, derivatives were screened against standard and clinical strains. Compounds demonstrated selective inhibition against certain strains while showing minimal toxicity to human cell lines, indicating a favorable therapeutic index .

Data Summary

Property Value
Molecular FormulaC18H19FN2O3S2
Molecular Weight394.5 g/mol
Anticancer ActivityInduces apoptosis in K562 cells
Antimicrobial ActivityMIC: 16 - 64 µg/mL against Gram-positive bacteria

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key structural and physicochemical differences between the target compound and related molecules:

Compound Name / ID Core Structure Substituents Molecular Formula Key Properties Reference
Target Compound Tetrahydrothiophene-dioxide + benzofuran - 4-fluorobenzyl
- 6-methylbenzofuran
C₂₃H₂₃FNO₅S Not explicitly reported (inferred: moderate lipophilicity due to fluorobenzyl and sulfone)
Compound 12 () Piperidinyl + fluorobenzylidene - 2-fluorobenzyl
- 3,5-bis(2-fluorobenzylidene)
C₂₈H₂₄F₃N₂O₂ Synthesized via Cs₂CO₃-mediated coupling; fluorinated groups may enhance stability
5k () Imidazo[2,1-b]thiazole + pyridine - 4-methoxybenzyl
- phenylimidazothiazole
C₃₀H₃₀N₆O₂S m/z 539.2231 [M+H]+; methoxy group increases polarity
5e () 1,3,4-Thiadiazole - 4-chlorobenzylthio
- isopropylphenoxy
C₂₁H₂₂ClN₃O₂S₂ Yield: 74%; MP: 132–134°C; chloro and thioether groups enhance hydrophobicity
BH52313 () Furan + acetamide - 4-chloro-2-methylphenoxy
- 4-fluorobenzyl
C₂₁H₁₉ClFNO₃ Molecular weight: 387.83 g/mol; chloro and fluorobenzyl groups may improve bioavailability
Compound in Tetrahydrothiophene-dioxide + phenoxy - 2-fluorobenzyl
- 4-isopropylphenoxy
C₂₂H₂₄FNO₄S Structural isomer of target compound; isopropylphenoxy may reduce solubility

Key Observations:

Heterocyclic Core Variations :

  • The target compound’s benzofuran core distinguishes it from thiadiazole () and imidazothiazole () derivatives. Benzofuran’s aromaticity and methyl substitution may enhance π-π stacking interactions in biological systems compared to sulfur-containing heterocycles .
  • Tetrahydrothiophene-dioxide in the target and compounds provides sulfone-mediated polarity, contrasting with the neutral thioether groups in ’s thiadiazoles .

Substituent Effects: Fluorinated Benzyl Groups: The 4-fluorobenzyl group in the target compound is shared with BH52313 () and compounds in and . Fluorine’s electron-withdrawing nature may improve metabolic stability and membrane permeability compared to non-fluorinated analogs . Phenoxy vs.

’s thiadiazole derivatives achieved yields of 68–88% via thioether formation, suggesting efficient pathways for acetamide-linked heterocycles .

Physicochemical Properties: Melting Points: Thiadiazole derivatives () exhibit MPs of 132–170°C, correlating with their crystalline packing. The target compound’s MP is unreported but likely influenced by its benzofuran rigidity and sulfone group . Mass Spectrometry: Imidazothiazole derivatives () show [M+H]+ peaks at 539–573 m/z, reflecting higher molecular weights compared to the target compound’s inferred formula (C₂₃H₂₃FNO₅S, ~452 g/mol) .

Research Implications

  • Drug Design : The 4-fluorobenzyl group, recurring in multiple compounds (–10), is a promising pharmacophore for optimizing target engagement and pharmacokinetics.

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